![molecular formula C₃₁H₅₃N₃O₉ B1145369 Enniatin B3 CAS No. 864-99-3](/img/structure/B1145369.png)
Enniatin B3
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Overview
Description
Enniatin B3 is a naturally occurring cyclic hexadepsipeptide antibiotic produced by the soil bacterium Fusarium enniati. It is a member of the enniatin family of antibiotics, which are produced by several species of Fusarium and are known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Enniatin B3 has been studied extensively in the laboratory and has been found to have a number of unique properties that make it a promising candidate for a variety of applications.
Scientific Research Applications
Food Safety and Exposure Assessment
Enniatin B3, as a mycotoxin, is often found in cereal-based products and poses a risk for dietary exposure . Research in this field focuses on:
Antibacterial and Antifungal Applications
Due to its antibacterial and antifungal properties , Enniatin B3 is studied for its potential to combat microbial infections . Research includes:
Agricultural Disease Management
Enniatin B3’s role in plant pathology is significant, particularly in managing diseases like Fusarium head blight in wheat . Studies focus on:
Environmental Monitoring
Research in environmental science examines the presence and impact of Enniatin B3 in various ecosystems . This includes:
Biotechnological Exploitation
Enniatin B3’s ionophoric characteristics make it a candidate for biotechnological applications . Research efforts are directed towards:
Pharmacological Research
The cytotoxic properties of Enniatin B3 against various cancer cell lines are of great interest in pharmacology . Studies in this area include:
Mechanism of Action
Target of Action
Enniatin B3 primarily targets cellular membranes due to its ionophoric properties. It forms complexes with metal ions, facilitating their transport across lipid membranes. This disrupts ion gradients, particularly of potassium and calcium ions, which are crucial for maintaining cellular homeostasis .
Mode of Action
Enniatin B3 interacts with its targets by embedding itself into the lipid bilayer of cell membranes. This interaction creates ion channels or pores, allowing uncontrolled ion fluxes. The resulting ion imbalance can lead to cellular stress and apoptosis. Specifically, Enniatin B3 has been shown to disrupt mitochondrial function by affecting the mitochondrial permeability transition pore, leading to the release of cytochrome c and activation of the apoptotic pathway .
Biochemical Pathways
The primary biochemical pathway affected by Enniatin B3 is the mitochondrial apoptotic pathway. By disrupting ion homeostasis, Enniatin B3 induces mitochondrial swelling and membrane potential loss. This triggers the release of pro-apoptotic factors such as cytochrome c, which activates caspases and leads to programmed cell death. Additionally, Enniatin B3 can affect calcium signaling pathways, further contributing to its cytotoxic effects .
Pharmacokinetics
Its stability and bioavailability may be influenced by its interaction with serum proteins and cellular uptake mechanisms .
Result of Action
At the molecular level, Enniatin B3’s action results in the disruption of ion gradients and mitochondrial dysfunction. This leads to oxidative stress, activation of the apoptotic pathway, and ultimately cell death. At the cellular level, these effects manifest as reduced cell viability, increased apoptosis, and impaired cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of Enniatin B3. For instance, its ionophoric activity may be enhanced or inhibited by the presence of specific metal ions. Additionally, environmental conditions that affect membrane fluidity can alter its ability to integrate into lipid bilayers and form ion channels .
Enniatin B3’s potent cytotoxic effects and its ability to disrupt cellular ion homeostasis make it a compound of interest for both toxicological studies and potential therapeutic applications.
: Frontiers | A Review of the Mycotoxin Enniatin B : The Mode of Action of Enniatins A and B is Mediated by Interaction with SOC Reservoirs and Mitochondrial Permeability Transition Pore
properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKZYTWXQBSBH-MAKNZWJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017632 |
Source
|
Record name | Enniatin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enniatin B3 | |
CAS RN |
864-99-3 |
Source
|
Record name | Enniatin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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